molecular formula C16H15BrO3 B8300029 Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester

Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester

Cat. No.: B8300029
M. Wt: 335.19 g/mol
InChI Key: KHBQVZCLLVNSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester is a complex organic compound with the molecular formula C15H13BrO3 It is a derivative of benzoic acid, characterized by the presence of bromomethyl and methoxy groups, as well as a phenylmethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester typically involves the bromination of 2-methoxybenzoic acid followed by esterification. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually conducted in an organic solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of these molecules, potentially altering their function and activity. Additionally, the methoxy and ester groups can influence the compound’s solubility, stability, and bioavailability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 5-bromo-2-methoxy-, methyl ester
  • Benzoic acid, 5-bromo-2-methoxy-, ethyl ester
  • Benzoic acid, 5-bromo-2-methoxy-, propyl ester

Uniqueness

Benzoicacid,5-(bromomethyl)-2-methoxy-,phenylmethylester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compoundsAdditionally, the phenylmethyl ester group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in biological applications .

Properties

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

benzyl 5-(bromomethyl)-2-methoxybenzoate

InChI

InChI=1S/C16H15BrO3/c1-19-15-8-7-13(10-17)9-14(15)16(18)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

KHBQVZCLLVNSHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CBr)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl 5-hydroxymethyl-2-methoxybenzoate (Patent Application No. Hei 11-162235) (15.5 g, 56.9 mmol) and 300 ml of dehydrated ether were mixed and phosphorus tribromide (2.0 ml, 21.1 mmol) was added dropwise under stirring and cooling with ice, which was further stirred for 1 hour. Ice water was added to the reaction mixture and ether layer was separated. The ether layer was washed with water, saturated sodium hydrogencarbonate and brine in sequence, then dried over anhydrous sodium sulfate and concentrated. The crystals obtained were recrystallized from diisopropyl ether to obtain 12.7 g (66%) of the aimed compound as colorless prisms.
Name
Benzyl 5-hydroxymethyl-2-methoxybenzoate
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.